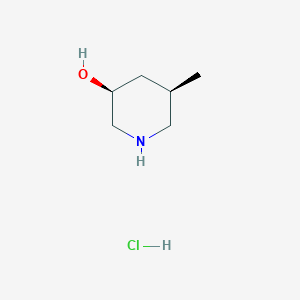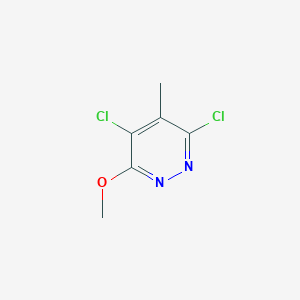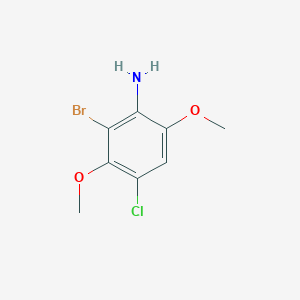
3-Hydroxy-2-(methylsulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H10N2O5S It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfonamido group (-SO2NHCH3) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfonamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid as the starting material.
Nitration: The hydroxyl group is protected, and the compound undergoes nitration to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group.
Methylation: The amino group is methylated to form the methylsulfonamido group.
Deprotection: Finally, the protecting group on the hydroxyl moiety is removed to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylsulfonamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Applications De Recherche Scientifique
3-Hydroxy-2-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2-(methylsulfonamido)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-(methylsulfonamido)benzoic acid is structurally similar to other benzoic acid derivatives, such as:
Salicylic Acid: Similar in having a hydroxyl group on the benzene ring.
Methyl Salicylate: Similar in having a methoxy group and a hydroxyl group on the benzene ring.
Sulfonamides: Similar in having a sulfonamide group.
Uniqueness: What sets this compound apart from these compounds is the specific combination of the hydroxyl and methylsulfonamido groups on the benzoic acid core, which imparts unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H9NO5S |
|---|---|
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
3-hydroxy-2-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-7-5(8(11)12)3-2-4-6(7)10/h2-4,9-10H,1H3,(H,11,12) |
Clé InChI |
RRDQREAJSDSZAT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


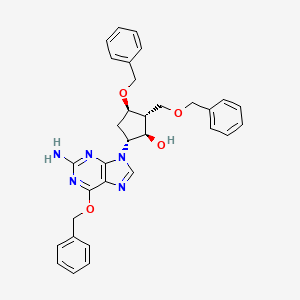
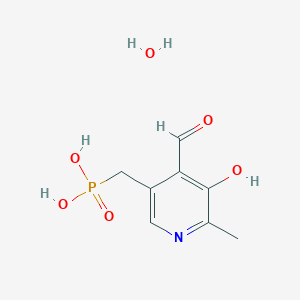
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
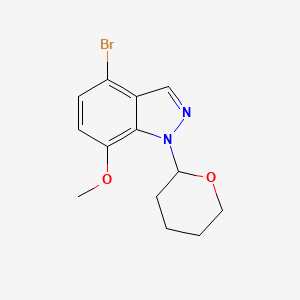
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


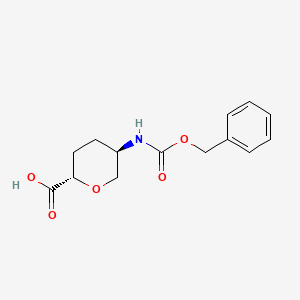

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
